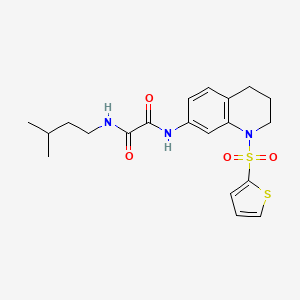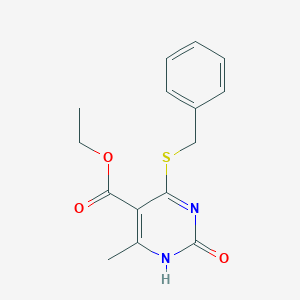
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol (AIPPO) is a laboratory reagent used in organic synthesis and scientific research. It is a versatile reagent with a wide range of applications, including in the synthesis of biologically active compounds, the development of analytical methods, and the production of pharmaceuticals. AIPPO has been studied extensively in the past few decades, and its mechanism of action and biochemical and physiological effects have been elucidated.
科学研究应用
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol has been used in numerous scientific research applications, including the synthesis of biologically active compounds, the development of analytical methods, and the production of pharmaceuticals. This compound has been used in the synthesis of numerous biologically active compounds, such as antibiotics, anti-cancer agents, and antiviral agents. It has also been used to develop analytical methods for the determination of small molecules and to produce pharmaceuticals, such as antifungal and anti-inflammatory agents.
作用机制
The mechanism of action of 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with other molecules in the reaction mixture. This intermediate is believed to be an ether, which is formed when the alkoxide reacts with the halogenated phenol in the Williamson ether synthesis. The intermediate then reacts with other molecules in the reaction mixture, forming the desired product.
Biochemical and Physiological Effects
This compound has been studied extensively in the past few decades, and its biochemical and physiological effects have been elucidated. This compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have an inhibitory effect on the growth of bacterial and fungal cells. Additionally, this compound has been shown to have a protective effect on the cardiovascular system, as well as a protective effect on the liver and kidneys.
实验室实验的优点和局限性
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is relatively unstable and must be stored in a cool, dry place. Additionally, it is difficult to purify and can be difficult to work with.
未来方向
There are several potential future directions for 1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol research. One potential direction is the development of new synthesis methods for this compound, such as the use of renewable resources and green chemistry techniques. Additionally, research could be conducted on the biological and physiological effects of this compound, such as its effects on the cardiovascular system, the immune system, and the nervous system. Finally, research could be conducted on the use of this compound in the production of pharmaceuticals and other biologically active compounds.
合成方法
1-Amino-3-(2-isopropyl-phenoxy)-propan-2-ol can be synthesized through a variety of methods, including the Williamson ether synthesis, the oxazolone synthesis, and the microwave-assisted synthesis. The Williamson ether synthesis involves the reaction of an alkoxide with a halogenated phenol, while the oxazolone synthesis involves the reaction of an aldehyde or ketone with an isocyanate. The microwave-assisted synthesis is a relatively new method that involves the reaction of a phenol with an alkyl halide in the presence of a microwave-activated catalyst. All of these methods are efficient and yield good yields of this compound.
属性
IUPAC Name |
1-amino-3-(2-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)11-5-3-4-6-12(11)15-8-10(14)7-13/h3-6,9-10,14H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGYZZYUTJWRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2962546.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2962547.png)
![6-(4-Butylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962549.png)


![(2,4-Dimethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2962555.png)





![5,6,7,8-Tetrakis(chloromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2962567.png)
![Cyclohex-3-en-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2962568.png)